molecular formula C6H10N2O B1593467 3-(1H-Imidazol-4-yl)-1-propanol CAS No. 49549-75-9

3-(1H-Imidazol-4-yl)-1-propanol

Cat. No. B1593467
CAS RN: 49549-75-9
M. Wt: 126.16 g/mol
InChI Key: DKFVEDKCRIZEEM-UHFFFAOYSA-N
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Description

“3-(1H-Imidazol-4-yl)-1-propanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is functionally related to a propionic acid .


Synthesis Analysis

The synthesis of imidazole-based compounds often involves the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . A specific synthesis method for a similar compound involved the O-alkylation of 3-(1-triphenylmethyl-1H-imidazol-4-yl)propanol with 4-[18F]fluorobenzyl bromide in the presence of silver triflate and a non-nucleophilic amine base .


Molecular Structure Analysis

The molecular structure of “3-(1H-Imidazol-4-yl)-1-propanol” is characterized by an imidazole ring attached to a propionic acid group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its molecular weight is 140.14 g/mol .

Scientific Research Applications

Antifungal Application

Scientific Field: Medical and Biological Sciences

Methods of Application: The compound was synthesized through Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .

With the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study .

Broad Therapeutic Potential

Scientific Field: Pharmaceutical Sciences

Methods of Application: The synthesis of imidazole-containing compounds involves various synthetic routes .

Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Antimicrobial Application

Scientific Field: Pharmaceutical Sciences

Methods of Application

The compound was synthesized and its antimicrobial potential was determined using the tube dilution method against S. aureus, B. subtilis, and E. coli .

Results or Outcomes: The results of this study were not provided in the source, but the compound was compared with ciprofloxacin, a known antimicrobial drug .

Organic Synthesis

Scientific Field: Organic Chemistry

Methods of Application: There are various synthetic routes to create imidazole-containing compounds .

Results or Outcomes: The outcomes of these syntheses are diverse, as imidazole can be used to create a wide range of organic compounds .

Pulmonary Aspergillosis Treatment

Scientific Field: Medical and Biological Sciences

Methods of Application: Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded the novel compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one .

With the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study .

Antimicrobial Potential

Scientific Field: Pharmaceutical Sciences

Methods of Application

The tube dilution method was used for the determination of antimicrobial potential against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .

Results or Outcomes: The results of this study were not provided in the source, but the compound was compared with ciprofloxacin, a known antimicrobial drug .

Safety And Hazards

While specific safety and hazard data for “3-(1H-Imidazol-4-yl)-1-propanol” is not available, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds .

Future Directions

Imidazole-based compounds have a broad range of chemical and biological properties, making them valuable in the field of medicinal chemistry . They have potential applications in the development of new drugs for various diseases .

properties

IUPAC Name

3-(1H-imidazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-3-1-2-6-4-7-5-8-6/h4-5,9H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFVEDKCRIZEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341384
Record name 3-(1H-Imidazol-4-yl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Imidazol-4-yl)-1-propanol

CAS RN

49549-75-9
Record name 3-(1H-Imidazol-4-yl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-4-yl)propan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add lithium aluminum hydride (1M in tetrahydrofuran; 17 mL; 2.0 equiv; 17.00 mmoles) dropwise over 5 minutes to a 0° C. solution of methyl 3-(1H-imidazol-4-yl)propanoate (2.2 g; 1.0 equiv; 8.52 mmoles) in tetrahydrofuran (85 mL). Warm the reaction mixture to ambient temperature and stir for 16 hours. Add water (0.65 mL), 15% sodium hydroxide (0.65 mL), and water (1.95 mL) sequentially, then stir for 30 minutes. Filter the resulting solid and rinse with acetone. Concentrate the filtrate to afford 3-(1H-imidazol-5-yl)propan-1-ol (3.0 g; 61%) as a white solid. To further purify the product, suspend a portion of 3-(1H-imidazol-4-yl)propan-1-ol (1.5 g) in water (50 mL) and stir at 100° C. for 2 hours. Filter the product mixture and concentrate the filtrate to afford pure 3-(1H-imidazol-5-yl)propan-1-ol (0.5 g) as an off white solid: MS (m/z): 127(M+1).
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.95 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Lee, J Kim, JS Koh, HH Chung, KH Kim - Bioorganic & medicinal …, 2006 - Elsevier
1,3,5,5-Tetrasubstituted 2,4-imidazolinedione (hydantoin) derivatives were evaluated as Ftase inhibitors. Potent Ftase inhibitors without thiol or peptide were obtained in three steps. …
Number of citations: 19 www.sciencedirect.com

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